molecular formula C14H12FNO3 B8033731 benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate

benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate

Cat. No.: B8033731
M. Wt: 261.25 g/mol
InChI Key: YNFRFOBKURFOTB-UHFFFAOYSA-N
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Description

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group, a fluoro-substituted phenyl ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-fluoro-4-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl carbamates.

Scientific Research Applications

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. The fluoro and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(2-fluoro-5-hydroxyphenyl)carbamate
  • Benzyl N-(4-fluoro-3-hydroxyphenyl)carbamate
  • Benzyl N-(3-chloro-4-hydroxyphenyl)carbamate

Uniqueness

Benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate is unique due to the specific positioning of the fluoro and hydroxyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical development.

Properties

IUPAC Name

benzyl N-(3-fluoro-4-hydroxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c15-12-8-11(6-7-13(12)17)16-14(18)19-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFRFOBKURFOTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 4-amino-2-fluorophenol (60 g, 472 mmol) in tetrahydrofuran/water (=1/1, 600 mL) was added sodium hydrogen carbonate (43.6 g, 519 mmol), and benzyl chloroformate (74.1 mL, 519 mmol) was added dropwise at 0° C. The mixture was stirred at room temperature for 16 hr, 2N hydrochloric acid (150 mL) was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, the residue was washed with hexane/diethyl ether (=1/1) and collected by filtration to give the title compound (82.5 g, 67%). The solvent of the filtrate was evaporated under reduced pressure, and the residue was washed with hexane/diethyl ether (=1/1) and collected by filtration to give the title compound (17.7 g, 14%).
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60 g
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74.1 mL
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150 mL
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Yield
67%

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